p-Nitrophenol barium salt

Description

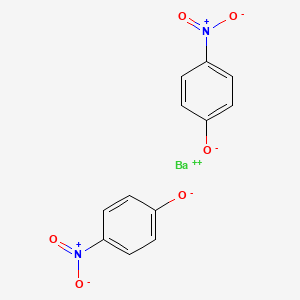

p-Nitrophenol barium salt is a nitroaromatic compound derived from p-nitrophenol (PNP), where the phenolic hydroxyl group is replaced by a barium cation (Ba²⁺). This compound is synthesized via reactions involving ammonium salts of dithiophosphoric acids and subsequent gravimetric analysis using barium sulfate, as noted in synthesis protocols . Its structure confers unique physicochemical properties, such as reduced water solubility compared to PNP, which influences its environmental persistence and reactivity.

p-Nitrophenol itself is a well-documented environmental pollutant, particularly in industrial effluents from pesticides and pharmaceuticals . Its barium salt is utilized in analytical chemistry for sulfur estimation and may serve specialized roles in polymer synthesis due to its ionic character . However, the barium counterion introduces distinct toxicity concerns, as barium compounds are known for their neurotoxic and cardiovascular effects, adding complexity to its environmental impact .

Properties

IUPAC Name |

barium(2+);4-nitrophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO3.Ba/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWULIWZLWRYXRG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BaN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955582 | |

| Record name | Barium bis(4-nitrophenolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34005-61-3 | |

| Record name | Phenol, p-nitro-, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034005613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(4-nitrophenolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol barium salt typically involves the reaction of p-nitrophenol with barium hydroxide. The process can be summarized as follows:

- Dissolve p-nitrophenol in a suitable solvent such as ethanol or water.

- Add barium hydroxide to the solution while stirring continuously.

- The reaction mixture is then heated to facilitate the reaction.

- The resulting this compound precipitates out of the solution.

- The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial reactors and automated systems are often used to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenol barium salt undergoes various chemical reactions, including:

Reduction: The nitro group in p-nitrophenol can be reduced to an amine group, forming p-aminophenol. Common reducing agents include sodium dithionite, zinc, and iron in concentrated hydrochloric acid.

Esterification: p-Nitrophenol can react with carboxylic acids to form esters, typically catalyzed by acids such as sulfuric acid.

Nitration: Further nitration of p-nitrophenol can yield compounds like 2,4-dinitrophenol and picric acid.

Diazotization: p-Nitrophenol can participate in diazotization reactions, converting the amino group into a diazonium salt.

Common Reagents and Conditions:

Reduction: Sodium dithionite, zinc, iron, concentrated hydrochloric acid.

Esterification: Carboxylic acids, sulfuric acid.

Nitration: Nitric acid, sulfuric acid.

Diazotization: Sodium nitrite, hydrochloric acid.

Major Products:

Reduction: p-Aminophenol.

Esterification: Various esters of p-nitrophenol.

Nitration: 2,4-Dinitrophenol, picric acid.

Diazotization: Diazonium salts.

Scientific Research Applications

p-Nitrophenol barium salt has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes. It is also employed in the study of catalytic reduction reactions.

Biology: Utilized in biochemical assays and as a substrate in enzyme studies.

Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

Industry: Applied in the production of dyes, pesticides, and other industrial chemicals. It is also used in wastewater treatment processes due to its ability to degrade toxic compounds.

Mechanism of Action

The mechanism of action of p-nitrophenol barium salt involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the nitro group of p-nitrophenol is reduced to an amine group through electron transfer processes facilitated by reducing agents. The compound’s ability to undergo various chemical transformations makes it a versatile reagent in both research and industrial applications.

Comparison with Similar Compounds

Structural and Solubility Differences

| Compound | Chemical Formula | Solubility (Water) | Key Structural Features |

|---|---|---|---|

| p-Nitrophenol barium salt | C₆H₄NO₃·Ba | Low (insoluble) | Ba²⁺ ion bonded to deprotonated PNP |

| p-Nitrophenol (PNP) | C₆H₅NO₃ | Moderate (1.6 g/100 mL) | Free phenolic -OH group |

| Sodium p-nitrophenoxide | C₆H₄NO₃·Na | High (>50 g/100 mL) | Na⁺ ion bonded to deprotonated PNP |

| p-Nitrophenyl phosphate | C₆H₄NO₆P | Variable (pH-dependent) | Phosphate ester linked to PNP |

- Key Insights: The barium salt’s low solubility contrasts sharply with sodium p-nitrophenoxide, which is highly water-soluble due to sodium’s smaller ionic radius and lower charge density . p-Nitrophenyl phosphate, used in ELISA assays (e.g., PhoA enzyme substrates), demonstrates pH-dependent solubility and reactivity, unlike the barium salt’s stability in aqueous matrices .

Stability and Reactivity

- Photochemical Stability: PNP undergoes rapid photolysis in ethanol/water, forming hydroquinone and carboxylated derivatives .

- Reactivity in Synthesis: In polymer reactions, sodium p-nitrophenoxide reacts more readily with glycidyl methacrylate (GMA) polymers than PNP or its barium salt, attributed to sodium’s superior leaving-group ability .

Environmental and Toxicological Profiles

| Compound | Environmental Persistence | Toxicity Profile |

|---|---|---|

| This compound | High (low solubility) | High (barium toxicity + PNP toxicity) |

| PNP | Moderate | High (cytotoxic, endocrine disruptor) |

| Sodium p-nitrophenoxide | Low (high mobility) | Moderate (less bioaccumulative than PNP) |

- Key Insights :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing p-nitrophenol barium salt in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting p-nitrophenol with a barium salt (e.g., barium hydroxide or chloride) under controlled pH and temperature. Characterization should include:

- FTIR spectroscopy to confirm the presence of nitro (NO₂) and phenolic (O–H) groups.

- Elemental analysis (e.g., ICP-OES) to verify barium content.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

Q. How does this compound behave in aqueous solutions, and what analytical techniques are suitable for monitoring its stability?

- Methodological Answer : The compound exhibits pH-dependent solubility. Use UV-Vis spectroscopy (absorbance at ~400 nm) to track hydrolysis or degradation. For quantitative analysis:

- Gravimetric methods (e.g., precipitation as barium sulfate) can determine solubility .

- HPLC with a C18 column is recommended for separating degradation byproducts like phenol or nitrocatechol .

Q. What are the primary applications of this compound in biochemical assays?

- Methodological Answer : It serves as a substrate in enzymatic assays (e.g., phosphatase activity). For example:

- In alkaline phosphatase (ALP) assays , the salt hydrolyzes to release p-nitrophenol, quantified via absorbance at 405 nm .

- Optimize reaction pH (e.g., pH 10.2) to maximize enzymatic activity and minimize non-specific hydrolysis .

Advanced Research Questions

Q. How do co-substrates like phenol influence the biodegradation kinetics of this compound in environmental remediation studies?

- Methodological Answer : Co-oxidation with phenol accelerates degradation due to preferential metabolism of the labile substrate (phenol), inducing cometabolic breakdown of p-nitrophenol. Key steps:

- Use first-order kinetics models to derive rate constants (e.g., k = 0.124 g⁻¹ in phenol-amended systems vs. 0.108 g⁻¹ in standalone degradation) .

- Monitor intermediates via GC-MS to rule out toxic byproducts (e.g., o-cresol) .

- Data Contradiction Note : Variability in rate constants between studies may arise from differences in microbial consortia or soil organic matter .

Q. What experimental strategies resolve discrepancies in reported solubility values of barium salts under varying ionic strengths?

- Methodological Answer :

- Perform suction-filtration experiments with controlled ionic strength buffers (e.g., NaCl or KCl) to isolate ion-pairing effects.

- Compare results with Pitzer equations or Debye-Hückel models to account for activity coefficients .

- Example Data :

| Ionic Strength (M) | Solubility (mg/L) |

|---|---|

| 0.01 | 6.61 |

| 0.1 | 12.4 |

Q. How can researchers validate the environmental safety of this compound in soil systems, given limited ecotoxicity data?

- Methodological Answer :

- Conduct microcosm studies with soil microbiota to assess acute toxicity (e.g., via ATP bioluminescence ).

- Use column leaching experiments to evaluate mobility and potential groundwater contamination .

Data Interpretation and Contradictions

Q. Why do biodegradation studies report conflicting first-order kinetics constants for this compound?

- Methodological Answer : Variations in experimental design (e.g., inoculation sources, temperature, or nutrient availability) significantly impact k values. To reconcile

- Standardize test conditions using OECD Guidelines 301 or EPA OPPTS 835.3110 .

- Perform meta-analysis of published k values with ANOVA to identify statistically significant variables .

Q. What advanced spectroscopic techniques can elucidate the structural interactions of barium ions with nitroaromatic compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.